Quercetin 3-rutinoside-7-glucoside

描述

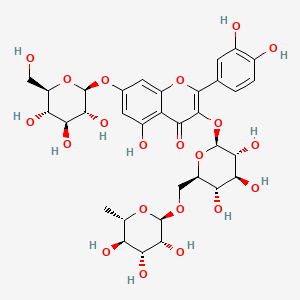

Quercetin 3-rutinoside-7-glucoside: is a flavonoid compound found in various plants, including mulberry leaves and fruits . It belongs to the flavonoid group of polyphenols, which are known for their antioxidant properties. This compound is a glycoside, meaning it consists of a flavonoid molecule (quercetin) bound to sugar molecules (rutinoside and glucoside).

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-rutinoside-7-glucoside involves the glycosylation of quercetin. One common method is the enzymatic glycosylation using specific glycosyltransferases. For instance, UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) catalyzes the formation of isoquercitrin from quercetin, which is then further glycosylated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources. The leaves and fruits of plants like mulberry are macerated and subjected to solvent extraction. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

化学反应分析

Antioxidant Reaction Mechanisms

Q3R7G participates in free radical scavenging through two primary pathways:

Hydrogen Atom Transfer (HAT)

In HAT, the compound donates a hydrogen atom to neutralize free radicals. Key thermodynamic parameters include:

| Mechanism | Phase | BDE (kJ/mol) | Rank* |

|---|---|---|---|

| HAT | Gas | 355–385 | Q3R7G < Quercetin |

| HAT | Ethanol | 325–350 | Q3R7G < Quercetin |

*BDE = Bond Dissociation Enthalpy; Lower BDE values indicate higher antioxidant activity.

-

Substitution with rutinoside (3-O) and glucoside (7-O) reduces HAT efficiency compared to unmodified quercetin in gas and solvent phases .

Sequential Proton Loss Electron Transfer (SPLET)

In polar environments, SPLET dominates due to lower proton affinity (PA) requirements:

| Mechanism | Phase | PA (kJ/mol) | Rank* |

|---|---|---|---|

| SPLET | Ethanol | 1,120–1,250 | Q3R7G > Quercetin |

| SPLET | Water | 1,090–1,220 | Q3R7G > Quercetin |

Lipid Peroxidation Inhibition

Q3R7G inhibits lipid peroxidation by quenching reactive oxygen species (ROS) and stabilizing lipid membranes:

-

IC₅₀ : Demonstrates strong activity in linoleic acid peroxidation assays, outperforming α-tocopherol in some models .

-

Mechanism : The 3-rutinoside moiety enhances solubility in lipid bilayers, while the 7-glucoside stabilizes phenolic radicals post-electron donation .

Environmental Dependence of Reactivity

Q3R7G’s antioxidant hierarchy varies with solvent polarity:

| Phase | Dominant Mechanism | Activity Ranking* |

|---|---|---|

| Gas | HAT | Quercetin > Q3R7G |

| Ethanol | SPLET | Q3R7G > Quercetin |

| Water | SPLET | Q3R7G > Quercetin |

*Compared to quercetin and other glucosides.

Structural Influence on Reactivity

-

3-O-Rutinoside : Increases steric hindrance, reducing HAT efficiency but enhancing lipid membrane interaction .

-

7-O-Glucoside : Improves solubility in polar solvents, facilitating SPLET-mediated radical stabilization .

Q3R7G’s chemical reactivity is thus a balance between glucoside-mediated solubility enhancements and steric effects from rutinoside substitution. These properties make it a potent antioxidant in biological systems, particularly in aqueous environments .

科学研究应用

Antioxidant Properties

Quercetin 3-rutinoside-7-glucoside exhibits potent antioxidant activity, which is essential for combating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and enhance the body's antioxidant defenses by inducing the expression of antioxidant enzymes through pathways such as the Nrf2/ARE signaling pathway .

Table 1: Antioxidant Activity Comparison

| Compound | Mechanism of Action | Relative Activity |

|---|---|---|

| Quercetin | Free radical scavenging | Highest |

| Quercetin 3-rutinoside | Induction of antioxidant enzymes | Moderate |

| Other Quercetin Glycosides | Variable, dependent on structure | Lower |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways, making it a candidate for treating chronic inflammatory diseases . For instance, in HepG2 cells exposed to ethanol-induced liver injury, quercetin derivatives were shown to decrease inflammatory responses significantly .

Cardiovascular Health

The compound has been linked to cardiovascular protection through its antihypertensive effects and ability to improve endothelial function. Research indicates that quercetin glycosides can lower blood pressure and reduce the risk of heart disease by improving vascular health and reducing lipid peroxidation .

Cancer Research

This compound has been studied for its anticancer properties. It exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, studies have shown that it can induce mitochondrial apoptosis in colon cancer cells through caspase-dependent mechanisms .

Neuroprotective Effects

Emerging research suggests that quercetin glycosides may offer neuroprotective benefits. They have been shown to protect neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antiviral Activity

This compound has exhibited antiviral properties against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism involves inhibiting viral entry and replication within host cells .

Case Study 1: Alcohol-Induced Liver Injury

A study demonstrated that quercetin derivatives, including this compound, significantly reduced ethanol-induced hepatotoxicity in HepG2 cells by decreasing hepatic aminotransferase activities and pro-inflammatory cytokines .

Case Study 2: Cancer Cell Line Studies

Research involving HT-29 human colon cancer cells showed that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

作用机制

The mechanism of action of quercetin 3-rutinoside-7-glucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

相似化合物的比较

Quercetin 3-rutinoside-7-glucoside is similar to other flavonoid glycosides such as:

Rutin (Quercetin 3-rutinoside): Both compounds have similar antioxidant and anti-inflammatory properties, but this compound has an additional glucoside moiety.

Isoquercetin (Quercetin 3-glucoside): Isoquercetin lacks the rutinoside moiety, which may affect its solubility and bioavailability.

Quercitrin (Quercetin 3-rhamnoside): Quercitrin has a rhamnose sugar instead of a rutinoside, which may influence its biological activity.

生物活性

Quercetin 3-rutinoside-7-glucoside, also known as Q3R7G, is a flavonoid glycoside derived from quercetin. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current knowledge on the biological activity of Q3R7G, supported by data tables and findings from various studies.

Chemical Structure and Properties

Q3R7G is characterized by the presence of multiple hydroxyl groups that contribute to its biological activity. The structure includes a quercetin moiety linked to two sugar units: a rutinoside (rutin) and a glucoside. This configuration enhances its solubility and bioavailability compared to its aglycone form.

Antioxidant Activity

The antioxidant capacity of Q3R7G has been extensively studied. Research indicates that the substitution of hydroxyl groups with glucosides can significantly affect the antioxidant activity through various mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms.

Comparison of Antioxidant Activity

| Compound | Antioxidant Activity Rank |

|---|---|

| Quercetin | Highest |

| Quercetin-7-O-glucoside | High |

| Quercetin-3′-O-glucoside | Moderate |

| Quercetin-4′-O-glucoside | Moderate |

| Quercetin-3-O-glucoside | Lower |

| This compound | Lowest |

This table illustrates that while Q3R7G possesses antioxidant properties, they are generally lower than those of its aglycone form, quercetin .

Anticancer Effects

Q3R7G has shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that Q3R7G extracted from apple pomace significantly reduced the viability of HeLa cells (cervical cancer) over time:

- Cell Viability Reduction :

- After 24 hours: 83%

- After 48 hours: 36%

- After 72 hours: 18%

The mechanism involves inducing apoptosis and cell cycle arrest at the S phase, which is mediated by alterations in cyclin-dependent kinases (CDKs) .

Case Study: HeLa Cell Line

In a detailed examination of Q3R7G's effects on HeLa cells:

- Apoptotic Changes : Increased apoptotic cells were observed after 48 hours of treatment.

- Cell Cycle Regulation : The proportion of cells in the S phase increased significantly, indicating effective cell cycle modulation by Q3R7G .

Anti-inflammatory Properties

The anti-inflammatory effects of Q3R7G have been linked to its ability to modulate inflammatory pathways. In vitro studies have indicated that it can reduce pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation .

- Antioxidant Mechanism : Q3R7G scavenges free radicals and reduces oxidative stress through its hydroxyl groups.

- Anticancer Mechanism : Induces apoptosis via mitochondrial pathways and regulates cell cycle progression by altering CDK activity.

- Anti-inflammatory Mechanism : Suppresses pro-inflammatory mediators through NF-kB inhibition.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUFXPFDJYNCFD-YQJBXTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184406 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30311-61-6 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。